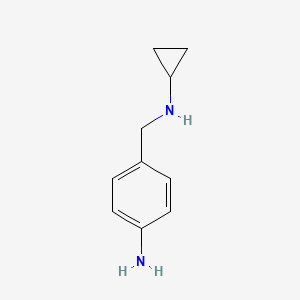

N-Cyclopropyl-4-aminobenzylamine

Beschreibung

Contextual Significance in Contemporary Synthetic Organic Chemistry

The significance of N-Cyclopropyl-4-aminobenzylamine in modern synthetic organic chemistry stems from the distinct properties of its constituent functional groups. The cyclopropyl (B3062369) ring is a highly strained three-membered carbocycle that imparts unique conformational rigidity and electronic properties to a molecule. In medicinal chemistry, the incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate.

The aminobenzylamine portion of the molecule provides a versatile platform for a variety of chemical transformations. The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents. The benzylamine (B48309) moiety, with its secondary amine, also serves as a key reactive site. This combination of a reactive aromatic system and a modifiable benzylamine makes this compound a valuable building block in the synthesis of more complex molecules.

A common and practical method for the synthesis of N-substituted benzylamines is through the reductive amination of benzaldehyde (B42025) derivatives with primary amines. In the case of this compound, this would likely involve the reaction of 4-aminobenzaldehyde (B1209532) with cyclopropylamine (B47189) in the presence of a reducing agent. Catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst, is a widely used technique for this transformation. The process typically proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The use of specific reagents like sodium cyanoborohydride (NaBH3CN) is also a common strategy in reductive amination reactions.

Overview of Scholarly Investigations Involving the this compound Moiety

While direct and extensive scholarly investigations focusing exclusively on this compound are not widely published, the broader class of N-cyclopropyl-substituted compounds and aminobenzylamine derivatives has been the subject of considerable research. The N-cyclopropyl moiety is a recognized pharmacophore in numerous biologically active compounds, including antiviral and anticancer agents. Its presence can influence receptor binding and improve pharmacokinetic profiles.

Research into related structures suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, the primary amino group on the phenyl ring can be a handle for the attachment of various heterocyclic systems or other pharmacologically relevant groups. The secondary amine in the benzylamine portion can also be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

The synthesis of related N-cyclopropyl-anilines has been explored, particularly in the context of preparing quinolone antibiotics. These syntheses often involve the reaction of a suitably substituted aniline (B41778) with a cyclopropylamine derivative, followed by further chemical modifications.

Foundational Research Challenges and Emerging Opportunities for this compound

A foundational challenge in the study of this compound is the limited availability of dedicated research on its specific properties and reactivity. While general synthetic methods can be inferred, the optimization of reaction conditions to achieve high yields and purity for this particular compound may require further investigation. Potential side reactions, such as over-alkylation or self-condensation, would need to be carefully controlled.

An emerging opportunity lies in the use of this compound as a scaffold in combinatorial chemistry and high-throughput screening. Its bifunctional nature, with two distinct amine groups, allows for the creation of diverse chemical libraries. By systematically modifying both the aromatic and the benzylic amine, a wide array of novel compounds can be generated and evaluated for their biological activity.

Furthermore, the development of more efficient and sustainable catalytic methods for the synthesis of this compound and its derivatives presents another area of opportunity. Advances in catalysis could lead to more environmentally friendly and cost-effective production processes, making this compound more accessible for research and development.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1082768-71-5 |

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 4-[(cyclopropylamino)methyl]aniline labcompare.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(cyclopropylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSPJDFQWLYSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680227 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082768-71-5 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for N Cyclopropyl 4 Aminobenzylamine and Its Molecular Derivatives

Modular Synthesis of the 4-Aminobenzylamine (B48907) Core Structure

The 4-aminobenzylamine core is a crucial building block, and its synthesis can be achieved through several reliable methods. These approaches often start from readily available aromatic precursors.

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. mdpi.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine or ammonia, followed by reduction of the intermediate imine. organic-chemistry.orgyoutube.comyoutube.com In the context of synthesizing the 4-aminobenzylamine core, a suitable aromatic aldehyde can be reacted with an amine under reductive conditions. The use of various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, allows for the efficient conversion to the desired amine. researchgate.netpku.edu.cn The reaction conditions can often be tuned to be mild and chemoselective, tolerating a range of other functional groups. organic-chemistry.org

Recent advancements have explored the use of more environmentally friendly and efficient catalytic systems. For instance, iron-based Lewis catalysts and cobalt-containing composites have been shown to be effective in promoting reductive amination reactions. mdpi.comresearchgate.net Furthermore, biocatalytic approaches using imine reductases (IREDs) are gaining traction as a sustainable alternative for the synthesis of chiral amines. researchgate.net

Chemoselective Reduction of Nitroaromatic Precursors

Another common strategy for accessing the 4-aminobenzylamine core involves the chemoselective reduction of a nitroaromatic precursor, such as N-cyclopropyl-4-nitrobenzylamine. sigmaaldrich.comchemicalbook.combldpharm.com The nitro group serves as a masked amino group that can be reduced in a later synthetic step. This approach is advantageous as it allows for a wider range of chemical transformations to be performed on the molecule before the introduction of the more reactive amine functionality.

A variety of reducing agents can be employed for the selective reduction of the nitro group in the presence of other functional groups. mdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a classic and highly effective method. Other systems, such as transfer hydrogenation or the use of metal hydrides, can also be utilized. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting other parts of the molecule. mdpi.com

Installation of the N-Cyclopropyl Moiety

The introduction of the cyclopropyl (B3062369) group is a key step in the synthesis of the target molecule. This can be accomplished through various cyclization and amination routes or by direct alkylation with cyclopropyl-containing reagents.

Cyclization and Amination Routes for Cyclopropylamine (B47189) Linkages

The synthesis of cyclopropylamine itself can be achieved through several established methods. nih.gov One common industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide. guidechem.com Other approaches include the Curtius rearrangement of cyclopropanecarboxylic acid. researchgate.net More modern methods focus on transition-metal-catalyzed reactions. For example, a titanium(II)-mediated coupling of nitriles with Grignard reagents provides a direct route to primary cyclopropylamines. organic-chemistry.org Additionally, formal C-H amination of cyclopropanes has been developed as a novel method for synthesizing 1-substituted cyclopropylamines. acs.org

Once cyclopropylamine is obtained, it can be coupled with a suitable benzyl (B1604629) derivative to form the desired N-cyclopropyl-4-aminobenzylamine. This can be achieved through reductive amination of 4-aminobenzaldehyde (B1209532) with cyclopropylamine.

Direct N-Alkylation Strategies Utilizing Cyclopropyl-Containing Reagents

A more direct approach to installing the cyclopropyl group is through the N-alkylation of a pre-formed 4-aminobenzylamine or a protected precursor. This involves the use of a reagent containing a cyclopropyl group, such as a cyclopropyl halide or tosylate. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the cyclopropyl reagent.

Palladium-catalyzed N-arylation has emerged as a powerful tool for the arylation of cyclopropylamine, a traditionally challenging transformation. acs.org This method allows for the formation of N-arylcyclopropylamines in high yields. Furthermore, direct N-alkylation of unprotected amino acids with alcohols, including cyclic alcohols, has been reported, offering a sustainable and selective method for N-alkylation. nih.gov

Diversification and Analog Generation from the this compound Scaffold

The this compound scaffold serves as a versatile platform for the generation of a diverse library of analogs. The primary amino group on the phenyl ring and the secondary amine of the benzylamine (B48309) moiety are both amenable to further functionalization.

For instance, the primary aromatic amine can undergo a wide range of reactions, including acylation, sulfonation, and diazotization followed by various nucleophilic substitutions. These transformations allow for the introduction of a wide variety of substituents on the aromatic ring, enabling the exploration of structure-activity relationships.

Similarly, the secondary amine can be further alkylated, acylated, or used in other coupling reactions to introduce diverse functionalities. The modular nature of the synthesis allows for systematic modifications at different positions of the molecule, facilitating the optimization of its properties for various applications. The development of modular synthetic routes, such as those used for the synthesis of 4-aminoquinolines, highlights the power of this approach in generating diverse molecular structures. nih.govorganic-chemistry.org

Functionalization at the Primary Amine Position

The primary aromatic amine group in this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents. Common transformations include acylation, sulfonylation, and alkylation.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a suitable base affords sulfonamide derivatives. A variety of arylsulfonyl chlorides can be employed to probe structure-activity relationships.

Alkylation: While direct N-alkylation of the primary aniline (B41778) can be challenging due to the potential for multiple alkylations and side reactions, it can be achieved under specific conditions, for instance, through reductive amination with an appropriate aldehyde or ketone.

Below is a table summarizing these functionalization reactions with representative examples.

| Reaction Type | Reagent Example | Product Type | Representative Conditions |

| Acylation | Acetyl chloride | N-(4-((cyclopropylamino)methyl)phenyl)acetamide | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temperature |

| Sulfonylation | Benzenesulfonyl chloride | N-(4-((cyclopropylamino)methyl)phenyl)benzenesulfonamide | Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature |

| Alkylation | Benzaldehyde (B42025), NaBH(OAc)₃ | N-benzyl-N'-(4-((cyclopropylamino)methyl)phenyl)amine | Dichloroethane, room temperature |

Aromatic Ring Substitutions for Structure-Activity Probing

Modifications to the aromatic ring of this compound can be achieved by starting with appropriately substituted 4-aminobenzaldehydes. This approach allows for the introduction of a wide range of functional groups at various positions on the phenyl ring, enabling a systematic investigation of structure-activity relationships (SAR). For instance, electron-donating or electron-withdrawing groups can be incorporated to study their effects on the molecule's properties.

| Starting Material | Resulting Derivative | Potential Impact on Properties |

| 2-Fluoro-4-aminobenzaldehyde | N-Cyclopropyl-2-fluoro-4-aminobenzylamine | Altered electronic properties and potential for new interactions |

| 3-Methoxy-4-aminobenzaldehyde | N-Cyclopropyl-3-methoxy-4-aminobenzylamine | Increased electron density on the aromatic ring |

| 4-Amino-3-(trifluoromethyl)benzaldehyde | N-Cyclopropyl-4-amino-3-(trifluoromethyl)benzylamine | Introduction of a strong electron-withdrawing group |

Combinatorial and Parallel Synthesis Approaches

The structural framework of this compound is well-suited for combinatorial and parallel synthesis strategies, allowing for the rapid generation of a library of diverse derivatives. By systematically varying the substituents at the primary amine, on the aromatic ring, and at the benzylic position, a large number of compounds can be synthesized and screened for desired properties. Liquid-phase synthesis on soluble polymer supports is one such method that has been successfully employed for creating libraries of piperazine (B1678402) and piperidine (B6355638) derivatives, a strategy that could be adapted for this compound analogues. youtube.com

Advanced Synthetic Transformations Employing this compound as a Key Building Block

This compound serves as a valuable starting material for the construction of more complex molecular architectures, including various nitrogen-containing heterocycles and products of cross-coupling reactions.

Construction of Nitrogen-Containing Heterocycles

The amine functionalities of this compound are ideal for participating in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in medicinal chemistry. nih.govmdpi.comnih.gov

Imidazoles: Imidazole rings can be constructed by reacting this compound or its derivatives with α-dicarbonyl compounds, such as glyoxal (B1671930) or its substituted analogues, in the presence of an acid catalyst. nih.govnih.govyoutube.comyoutube.com

Pyrazoles: Pyrazole derivatives can be synthesized through the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.govdergipark.org.trorganic-chemistry.org The reaction typically proceeds via the formation of a hydrazone or enamine intermediate, followed by cyclization.

Triazoles: 1,2,3-triazoles can be formed via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgnih.govbeilstein-journals.orgnih.gov For instance, the primary amine of this compound could be converted to an azide, which can then react with a terminal alkyne in a "click" reaction, often catalyzed by copper(I).

| Heterocycle | Key Reagents | General Reaction Conditions |

| Imidazole | α-Dicarbonyl compound (e.g., glyoxal) | Acid catalyst, heating |

| Pyrazole | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Acid or base catalysis, heating |

| 1,2,3-Triazole | Sodium azide (to form the azide), terminal alkyne | Copper(I) catalyst (for CuAAC) |

Application in Cross-Coupling and Amination Reactions

The primary aniline moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl halide or triflate, leading to the synthesis of diarylamine derivatives.

Buchwald-Hartwig Amination: This powerful reaction would involve coupling this compound with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide). This methodology provides access to a wide range of N-aryl derivatives.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aryl halide (e.g., bromobenzene) | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | N-Aryl-N'-(4-((cyclopropylamino)methyl)phenyl)amine |

Elucidation of Reactivity Profiles and Reaction Mechanisms of N Cyclopropyl 4 Aminobenzylamine

Mechanistic Studies of Cyclopropylamine (B47189) Moiety Reactivity

The cyclopropylamine unit is a key structural motif that imparts unique reactivity to the molecule, primarily through ring-opening reactions driven by the release of ring strain.

Investigation of Ring-Opening Processes and Their Electronic Factors

The ring-opening of the cyclopropyl (B3062369) group in N-cyclopropylamines is often initiated by a single-electron transfer (SET) process. This oxidation event leads to the formation of a radical cation, which is the key intermediate in the subsequent ring cleavage. The stability of this radical cation and the rate of ring-opening are significantly influenced by the electronic properties of the substituents on both the nitrogen and the aromatic ring.

Studies on analogous N-cyclopropylanilines have shown that the delocalization of the radical cation's spin and charge into the phenyl ring can slow down the rate of cyclopropane (B1198618) ring opening. acs.org For the radical cation of N-cyclopropyl-N-methylaniline, the ring-opening rate constant is relatively slow, on the order of 10^4 s⁻¹. acs.org This is attributed to the resonance stabilization of the ring-closed form. However, constraining the geometry to enforce a bisected conformation, which is stereoelectronically favorable for ring-opening, can significantly accelerate this process. acs.org In the case of N-Cyclopropyl-4-aminobenzylamine, the presence of the 4-amino group, an electron-donating group, would be expected to further stabilize the radical cation on the aromatic ring, potentially influencing the kinetics of ring-opening. The interplay between this resonance stabilization and the inherent strain of the cyclopropyl ring dictates the propensity for ring-opening.

The cleavage of the cyclopropane ring can also be triggered by other means, such as UV photoionization, which generates radicals on the silicon hydride surface that can abstract a hydrogen from the amine, leading to a radical that propagates to the cyclopropane and initiates ring-opening. nih.gov

Table 1: Factors Influencing Cyclopropylamine Ring-Opening

| Factor | Influence on Ring-Opening Rate | Mechanistic Rationale |

| Single-Electron Transfer (SET) | Initiates ring-opening | Formation of a radical cation intermediate. |

| Radical Cation Stabilization | Can decrease the rate | Resonance delocalization of spin/charge into the aromatic ring. acs.org |

| Stereoelectronic Effects | Can increase the rate | A bisected conformation of the cyclopropyl group relative to the nitrogen p-orbital is optimal for ring-opening. acs.org |

| Substituents on Cyclopropyl Ring | Can increase the rate | Radical-stabilizing groups (e.g., phenyl) on the cyclopropyl ring can compensate for the loss of resonance energy in the aniline (B41778) ring. acs.org |

| External Radicals | Can initiate ring-opening | Hydrogen abstraction can lead to a radical cascade that results in ring cleavage. nih.gov |

Oxidative Transformations and Radical Species Generation

Oxidative conditions are a common trigger for the reactivity of the cyclopropylamine moiety, leading to the generation of various radical species. The initial SET oxidation produces a nitrogen-centered radical cation. This species can then undergo rapid ring-opening of the cyclopropyl group to form a distonic radical cation, where the charge and radical are located on different atoms. acs.org

This ring-opened distonic radical cation is a versatile intermediate that can participate in a variety of subsequent reactions. For instance, in the presence of molecular oxygen, it can be trapped to form peroxy-related species, which can then undergo further transformations. acs.org The specific products formed depend on the reaction conditions and the trapping agents present.

Reactivity of the Benzylic and Aromatic Amine Functions

The benzylic and aromatic amine groups of this compound provide sites for nucleophilic attack and condensation reactions, leading to the formation of a diverse range of products.

Nucleophilic Characteristics and Condensation Pathways

Both the primary aromatic amine and the secondary benzylic amine are nucleophilic, though their reactivity differs. The aromatic amine is generally less basic and nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the aromatic ring. However, the 4-amino group enhances the nucleophilicity of the aromatic ring itself, making it susceptible to electrophilic aromatic substitution.

The benzylic amine is a more classical nucleophile and readily participates in reactions with electrophiles such as aldehydes, ketones, and acyl chlorides. Condensation reactions with carbonyl compounds can lead to the formation of imines or enamines. For instance, the reaction of 4-aminobenzylamine (B48907) with aldehydes can lead to the formation of Schiff bases. mdpi.com The stability of these condensation products can be influenced by the substituents on the aldehyde and the reaction conditions. mdpi.com

Formation and Subsequent Reactions of Aminal and Amidinium Ion Intermediates

The reaction of this compound with carbonyl compounds or their equivalents can lead to the formation of aminal intermediates. Aminals are tetrahedral intermediates formed from the addition of two amine molecules to a carbonyl group. While often transient, stable hemiaminals and aminals have been isolated in certain cases, particularly when stabilized by intramolecular hydrogen bonding or electronic effects. mdpi.com The aminal moiety can serve as a functional handle for further derivatization, such as through C-N bond formation with other amines. acs.org

Amidinium ions are another important class of intermediates that can be formed from the amine functionalities. Amidines are strong bases, and upon protonation, they form resonance-stabilized amidinium ions. These ions are key intermediates in various synthetic transformations.

Catalytic Approaches and Reaction Condition Optimization

Catalytic methods are instrumental in controlling the reactivity of this compound and directing it towards specific reaction pathways. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the arylation of cyclopropylamines. acs.org The use of specific palladium precatalysts and ligands allows for the mono- or diarylation of the cyclopropylamine nitrogen under relatively mild conditions. acs.org

Iron cyclopentadienone complexes have been shown to catalyze the formation of C-N bonds between alcohols and amines through a "hydrogen-borrowing" mechanism. nih.gov Such catalytic systems could potentially be employed for the alkylation of the amine functionalities of this compound.

Furthermore, transition-metal-catalyzed C-H amination using organic azides as the nitrogen source represents a modern and efficient strategy for forming C-N bonds. nih.gov Rhodium and iridium catalysts have been shown to be effective in this transformation, proceeding through a chelation-assisted C-H activation, nitrenoid insertion, and protodemetalation sequence. nih.gov

The optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature, is critical for achieving high yields and selectivity in reactions involving this compound.

Table 2: Catalytic Approaches for Modifying this compound

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium Precatalysts (e.g., [(tBuBrettPhos)Pd(allyl)]OTf) | N-Arylation | Arylation of the cyclopropylamine or benzylic amine nitrogen. acs.org |

| Iron Cyclopentadienone Complexes | C-N Bond Formation (Hydrogen Borrowing) | Alkylation of the amine functionalities with alcohols. nih.gov |

| Rhodium/Iridium Catalysts with Organic Azides | C-H Amination | Direct functionalization of C-H bonds within the molecule. nih.gov |

Metal-Catalyzed Transformations

The presence of both a primary arylamine and a secondary cyclopropylamine in this compound suggests a rich and varied reactivity in the presence of transition metal catalysts. The reactivity of each amine group can be selectively targeted depending on the choice of metal, ligands, and reaction conditions.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam amination, offer a powerful tool for the formation of C-N bonds. In the context of this compound, the primary aromatic amine is a prime candidate for such transformations. Copper-promoted N-cyclopropylation of anilines and other amines using cyclopropylboronic acid has been demonstrated as an effective method. rsc.orglookchem.com This suggests that the primary amino group of this compound could potentially undergo further functionalization.

Conversely, the cyclopropylamine moiety itself can be installed using copper catalysis. The reaction of anilines with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and a bipyridine ligand can afford N-cyclopropyl derivatives in good yields. rsc.org This methodology could be envisioned as a potential synthetic route to this compound itself, starting from 4-aminobenzylamine.

Palladium-Catalyzed Reactions:

Palladium catalysis is renowned for its versatility in C-N bond formation, most notably through the Buchwald-Hartwig amination. This reaction is highly effective for the N-arylation of a wide range of amines, including cyclopropylamines. acs.orgchemrxiv.org For this compound, the secondary cyclopropylamine nitrogen could serve as a nucleophile in a palladium-catalyzed coupling with aryl halides or triflates, leading to the corresponding N-aryl-N-cyclopropylbenzylamine derivatives. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency in these transformations. cmu.edunih.gov

Recent advancements have even enabled the monoarylation of cyclopropylamine at room temperature using specific palladium precatalysts, highlighting the potential for selective functionalization. chemrxiv.org Furthermore, palladium-catalyzed methods have been developed for the amination of unprotected heterocyclic bromides, which could be relevant if the aromatic ring of this compound were to be modified with such a group. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel-catalyzed N-arylation of cyclopropylamine with a broad range of (hetero)aryl (pseudo)halides has been reported to proceed efficiently, even at room temperature. acs.orgresearchgate.net This suggests that the cyclopropylamine moiety of this compound could be readily arylated under nickel catalysis. The choice of ligand is critical, with specific bisphosphine ligands showing superior performance. researchgate.net

Iron-Catalyzed Reactions:

Iron catalysis offers a more sustainable and economical approach to certain transformations. A notable example is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes. acs.org This reaction proceeds via a radical mechanism to furnish polyfunctionalized cyclopentylamines. While this transformation requires an N-aryl cyclopropylamine, it points to the potential for the cyclopropyl ring of a suitably modified this compound derivative to participate in radical cyclization reactions.

Interactive Data Table: Metal-Catalyzed Transformations of Related Amines

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference(s) |

| Cu(OAc)₂, 2,2′-bipyridine | Anilines, Amines | N-Cyclopropylation | N-Cyclopropylamines | rsc.orglookchem.com |

| [(tBuBrettPhos)Pd(allyl)]OTf | Cyclopropylamine | Monoarylation | N-Arylcyclopropylamines | acs.org |

| (L)NiCl(o-tolyl) (L = bisphosphine) | Cyclopropylamine | N-Arylation | N-Arylcyclopropylamines | acs.orgresearchgate.net |

| FeCl₂·4H₂O | N-Aryl Cyclopropylamines | [3+2] Cyclization | Cyclopentylamines | acs.org |

Visible-Light Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. youtube.comyoutube.com While specific studies on this compound are not available, the reactivity of related cyclopropylamines and aminobenzylamines in photoredox-catalyzed reactions provides valuable insights.

The core principle of photoredox catalysis involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with a substrate to generate a radical ion. youtube.comyoutube.com For N-aryl cyclopropylamines, this SET process can lead to the formation of a nitrogen-centered radical, which can subsequently undergo a variety of transformations. chemrxiv.org

A prominent reaction is the [3+2] cycloaddition of N-aryl cyclopropylamines with alkenes or alkynes. chemrxiv.orgthieme-connect.com This reaction can be initiated by a photoredox catalyst, leading to the formation of cyclopentane (B165970) or cyclopentene (B43876) derivatives. thieme-connect.com Interestingly, some formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems can even proceed without an external photocatalyst, relying on direct photoexcitation. chemrxiv.org The electron density of the aryl amine can significantly influence the efficiency of the SET process. chemrxiv.org

Furthermore, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines have been achieved using a combination of a visible-light photoredox catalyst and a chiral hydrogen-bond donor catalyst. rsc.org This approach provides access to enantioenriched cyclopentylamines with high yields and stereoselectivities.

The benzylamine (B48309) moiety also exhibits reactivity under photoredox conditions. For instance, the α-functionalization of imines, which can be formed in situ from benzylamines, is a well-established transformation in photoredox catalysis. rsc.org This suggests that the benzylic C-H bond in this compound could be a potential site for functionalization through a radical-mediated pathway.

Interactive Data Table: Visible-Light Photoredox Catalysis of Related Amines

| Photocatalyst | Substrate Type | Reaction Type | Product Type | Reference(s) |

| N,N′-Dipropyl-1,13-dimethoxyquinacridinium | Cyclopropylamines | [3+2] Cycloaddition | Cyclopentanes/Cyclopentenes | thieme-connect.com |

| (Photocatalyst-free) | N-Aryl Cyclopropylamines | [3+2] Cycloaddition | N-Arylaminocycloalkyls | chemrxiv.org |

| DPZ / Chiral H-bond catalyst | N-Aryl Cyclopropylamines | Asymmetric [3+2] Cycloaddition | Enantioenriched Cyclopentylamines | rsc.org |

| Polypyridyl complexes | Imines (from benzylamines) | α-Functionalization | α-Branched Benzylamines | rsc.org |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. credenceresearch.com In the context of synthesizing and functionalizing compounds like this compound, several sustainable methodologies can be considered.

The synthesis of cyclopropylamine derivatives itself is a target for green chemistry approaches. Traditional methods often involve harsh reagents and conditions. However, newer methods are being developed that utilize more environmentally benign pathways. credenceresearch.comgoogle.com Advances in biocatalysis and the use of greener solvents are key aspects of this evolution. mdpi.com

For the functionalization of amines, enzymatic methods offer a highly sustainable alternative to traditional chemical catalysis. For instance, lipase-catalyzed amide bond formation can proceed under mild conditions and often without the need for extensive purification. credenceresearch.com While not directly applicable to C-N bond formation at the amine, this highlights the potential of biocatalysis in modifying other parts of the molecule.

The use of biomass-derived platform compounds as starting materials is another important aspect of green chemistry. researchgate.net While the synthesis of this compound from bio-based feedstocks may not be straightforward, the general trend towards renewable starting materials is a key consideration for future sustainable production.

In terms of reaction conditions, the development of catalyst systems that operate in greener solvents, such as water or bio-derived solvents, is a major goal. mdpi.com Furthermore, the move towards catalyst systems based on earth-abundant and less toxic metals, such as iron, is a significant step towards more sustainable chemical processes. acs.org The application of alternative energy sources like microwave irradiation or mechanochemistry can also contribute to greener synthetic routes by reducing reaction times and energy consumption. thieme-connect.de

The principles of green chemistry are not only about the reaction itself but also encompass the entire lifecycle of a chemical product, from synthesis to disposal. Therefore, designing synthetic routes that are atom-economical and minimize waste are paramount.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the N-Cyclopropyl Group on Molecular Functionality

The N-cyclopropyl group is a key structural feature that imparts significant and often desirable properties to bioactive molecules. Its rigid and strained three-membered ring structure distinguishes it from more common, flexible alkyl substituents.

The cyclopropyl (B3062369) ring introduces significant conformational constraints. Unlike acyclic alkyl groups, which have multiple rotational states, the cyclopropyl group is conformationally rigid. This rigidity can lock the molecule into a specific three-dimensional arrangement that may be optimal for binding to a biological target. The incorporation of a cyclopropyl group can minimize the entropy loss upon binding, which can enhance potency acs.org.

Studies comparing cyclopropyl-containing compounds to their isopropyl analogues have demonstrated that the cyclopropyl group can induce a higher percentage of a specific conformer. For instance, in a study of formyl tripeptides, the presence of a cyclopropane-derived amino acid led to a significantly higher population of the E conformation (36%) compared to a similar peptide with an isopropyl-derived residue (9%) nih.gov. This suggests that the electronic and steric nature of the cyclopropyl ring can strongly influence the conformational equilibrium of adjacent functionalities, which can be critical for receptor recognition nih.gov. The strain inherent in the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) also influences its chemical reactivity and electronic properties, giving its C-C bonds higher p-character than typical alkanes slideshare.net.

| Peptide Residue | Key Structural Group | Observed E Isomer Distribution (in CDCl3) | Implication for Chemotactic Activity |

|---|---|---|---|

| 1-amino-1-cyclopropane carboxylic acid (Ac(3)C) | Cyclopropyl | 36% | Active |

| alpha-amino isobutyric acid (Aib) | Isopropyl | 9% | Not Active |

The N-cyclopropyl group often serves as a "lipophilic efficiency" enhancer in drug design. Its small, rigid structure allows it to fit into specific, often constrained, hydrophobic pockets within a protein's active site. This precise fit can lead to a significant increase in binding affinity and, consequently, potency. For example, in a series of indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors, the strategic incorporation of a cyclopropyl group was designed to occupy a lipophilic pocket, resulting in an 8-fold increase in whole blood potency for one analogue over its predecessor nih.gov.

Furthermore, the cyclopropyl group can improve metabolic stability. The carbon-hydrogen bonds on a cyclopropane ring have a higher bond dissociation energy compared to those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes nih.gov. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate nih.gov. Structure-activity relationship studies of arylcyclopropylamines as inhibitors for the enzyme LSD1 have shown that modifications on the aryl ring, while maintaining the crucial cyclopropylamine (B47189) moiety, can fine-tune potency and selectivity rsc.org.

| Structural Modification | Observed Effect on Activity/Selectivity | Rationale |

|---|---|---|

| Substitution on the aryl ring | Modulates potency and selectivity | Alters electronic and steric interactions with the enzyme's active site. |

| Introduction of N-substituents | Can either increase or decrease activity | Depends on the size and nature of the substituent and its interaction with the binding pocket. |

| Maintaining the cyclopropylamine core | Essential for inhibitory mechanism | The cyclopropylamine moiety is critical for the chemical reaction that inhibits the LSD1 enzyme. |

Role of the 4-Aminobenzylamine (B48907) Substructure in Biological and Chemical Activity

The 4-aminobenzylamine core serves as a versatile scaffold, providing key interaction points and appropriate spatial orientation for the molecule's functional groups.

The electronic properties of the 4-aminobenzylamine substructure are dominated by the two amino groups attached to the benzene (B151609) ring. The primary amino group (NH₂) directly on the ring is a strong activating group due to its ability to donate electron density into the aromatic system via resonance (a +R effect) mdpi.comlibretexts.org. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles, and directs incoming substituents to the ortho and para positions libretexts.org. The aminomethyl group (-CH₂NH₂) is separated from the ring by a methylene (B1212753) spacer, so its electronic influence on the ring is primarily a weak, electron-withdrawing inductive effect (-I effect).

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) | Nature |

|---|---|---|---|---|

| -NH₂ | +0.10 | -0.76 | -0.66 | Strongly Activating, Electron-Donating |

| -N(CH₃)₂ | +0.10 | -0.88 | -0.83 | Very Strongly Activating, Electron-Donating |

The benzylamine (B48309) linker, the -CH₂-NH- bridge, provides a degree of conformational flexibility that is critical for allowing the molecule to adopt an optimal orientation within a binding site. Studies on benzylamine itself show that while there is rotation around the phenyl-CH₂ and CH₂-NH bonds, the molecule exists in preferred conformations colostate.edu. Calculations have identified stable conformers corresponding to specific torsional angles, often referred to as "gauche" and "anti" states colostate.edu.

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Analyses

To systematically explore how structural modifications affect biological activity, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) and other SAR analyses oncodesign-services.com. These methods use statistical models to correlate variations in a compound's chemical structure with changes in its measured biological activity mdpi.com.

For a molecule like N-Cyclopropyl-4-aminobenzylamine, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the aromatic ring or modifications to the linker. The biological activity of each analogue would then be correlated with calculated molecular descriptors. These descriptors can quantify various physicochemical properties:

Electronic Descriptors: Atomic charges, dipole moments, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific radii.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

The resulting QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective molecules mdpi.comnih.gov. For instance, a QSAR model for arylcyclopropylamine analogues might reveal that increased electron-withdrawing character at a specific position on the aryl ring and a specific range for hydrophobicity are correlated with higher inhibitory potency rsc.orgung.ac.id. Molecular docking studies, a form of computational SAR, are also used to visualize how these analogues fit into the active site of a target protein, providing a structural rationale for the observed SAR data nih.govresearchgate.net.

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Hammett constants (σ), Atomic partial charges, Dipole moment | Electron distribution, ability to form electrostatic interactions. |

| Steric | Molar refractivity (MR), van der Waals volume, Taft steric parameter (Es) | Molecular size and shape, potential for steric clash. |

| Hydrophobic | LogP, Hydrophobic fragmental constants (π) | Lipophilicity, ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and overall shape. |

Metabolic Pathways and Biotransformation of N Cyclopropyl 4 Aminobenzylamine Analogues

Enzymatic Oxidation of the Cyclopropyl (B3062369) Moiety

The enzymatic oxidation of the cyclopropyl group in N-cyclopropyl-4-aminobenzylamine analogues is a critical step in their metabolism, often leading to either inactivation of the metabolizing enzymes or the formation of various metabolites. This process is primarily mediated by two major enzyme systems: Cytochrome P450 and Flavin-Containing Monooxygenases.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including N-cyclopropylamine derivatives. ucl.ac.ukhyphadiscovery.com The interaction of these compounds with CYPs can result in N-dealkylation with the loss of the cyclopropyl group, a process that can also lead to mechanism-based inactivation, or "suicide inhibition," of the enzyme. ucl.ac.uk

The mechanism of CYP-catalyzed oxidation of cyclopropylamines has been a subject of considerable research and debate. One proposed mechanism involves a single electron transfer (SET) from the amine nitrogen to the activated heme iron of the CYP, generating a highly reactive aminium radical cation. hyphadiscovery.comnih.gov This radical cation can then undergo rapid ring-opening of the strained cyclopropyl group, leading to a carbon-centered radical that can covalently bind to the enzyme, causing its inactivation. nih.gov

However, an alternative mechanism, known as hydrogen atom transfer (HAT), has also been proposed. optibrium.com In this pathway, the CYP enzyme abstracts a hydrogen atom from the C-H bond of the cyclopropyl ring or the N-H bond of the amine. optibrium.com Abstraction from a C-H bond can lead to the formation of a carbinolamine intermediate, which then breaks down to yield cyclopropanone (B1606653) hydrate (B1144303) and the dealkylated amine. optibrium.comnih.gov If the HAT occurs at the N-H bond of a secondary cyclopropylamine (B47189), it can generate a neutral aminyl radical, which may also undergo ring-opening and contribute to enzyme inactivation or the formation of ring-opened metabolites like 3-hydroxypropionaldehyde (3HP). optibrium.com

Studies with model compounds like N-benzyl-N-cyclopropylamine have shown the formation of both cyclopropanone hydrate and 3HP, suggesting that both pathways might be operative, though the HAT mechanism is favored by some researchers to explain the product distribution without invoking a SET step. optibrium.com The inactivation of CYPs by cyclopropylamines has significant implications, as it can lead to drug-drug interactions if co-administered drugs are metabolized by the same CYP isoform.

Flavin-Containing Monooxygenases (FMOs) are another important class of phase I metabolic enzymes that catalyze the oxidation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a variety of xenobiotics. wikipedia.orgyoutube.com Unlike CYPs, FMOs are not easily induced by other drugs and their catalytic cycle does not involve a heme group. wikipedia.orgnih.gov FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group and require NADPH and molecular oxygen. youtube.com

FMOs play a significant role in the biotransformation of N-cyclopropylamine analogues. wikipedia.orgrug.nl They are particularly proficient at oxidizing secondary and tertiary amines. nih.gov A key biotransformation pathway initiated by FMO is the N-oxidation of the cyclopropylamine nitrogen to form an N-hydroxy derivative. This N-hydroxylamine can be a crucial intermediate in the formation of metabolic intermediate complexes (MICs) with cytochrome P450 enzymes. wikipedia.org

Formation of Metabolic Intermediate Complexes (MICs)

A significant consequence of the metabolism of some N-cyclopropylamine analogues is the formation of Metabolic Intermediate Complexes (MICs) with cytochrome P450. wikipedia.org An MIC is a stable complex formed between a metabolite of a drug and the heme iron of a CYP enzyme, rendering the enzyme catalytically inactive. wikipedia.org

For N-cyclopropylbenzylamine and related compounds, the formation of MICs is a major route of P450 inactivation. wikipedia.org The process is thought to involve a sequential metabolic pathway that often begins with oxidation by FMO. wikipedia.org FMO oxidizes the secondary cyclopropylamine to the corresponding N-hydroxylamine. wikipedia.org This N-hydroxylamine can then be further oxidized, potentially by either FMO or CYP, to a nitrone, which can then be hydrolyzed to a primary hydroxylamine (B1172632). wikipedia.org Subsequent oxidation of the primary hydroxylamine by CYP can lead to a nitroso metabolite that binds tightly to the ferrous (Fe2+) heme iron of the CYP, forming the inhibitory MIC. nih.govwikipedia.org

The formation of these complexes can be detected spectrophotometrically. This pathway highlights the interplay between FMO and CYP enzymes in the bioactivation and subsequent inactivation processes.

Identification of Reactive Metabolites and Mechanisms of Bioactivation (e.g., Glutathione (B108866) Conjugate Formation, Radical Intermediates, Ring Opening)

The metabolism of this compound analogues can lead to the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov The cyclopropylamine moiety is a key structural alert for the formation of such reactive species. hyphadiscovery.comnih.gov

One of the primary mechanisms of bioactivation involves the oxidative ring-opening of the cyclopropyl group. As discussed, this can occur via a radical cation intermediate (from a SET process) or a neutral aminyl radical (from a HAT process). ucl.ac.ukoptibrium.com The resulting open-chain carbon-centered radical can be further oxidized to form an electrophilic α,β-unsaturated aldehyde or iminium ion. nih.gov These electrophilic species are highly reactive and can be trapped by endogenous nucleophiles.

A common method to detect the formation of these reactive metabolites in vitro is through trapping experiments using nucleophiles like glutathione (GSH). nih.gov GSH can react with the electrophilic metabolite, often via a Michael addition, to form a stable glutathione conjugate. The detection and structural characterization of these GSH conjugates by techniques such as liquid chromatography-mass spectrometry (LC-MS) provide strong evidence for the formation of the reactive intermediate and help to elucidate the bioactivation pathway. nih.govnih.gov

The formation of these reactive metabolites is a significant concern in drug development, as covalent binding to cellular proteins can trigger immune responses or directly cause cellular damage, which has been implicated in the hepatotoxicity of some drugs containing a cyclopropylamine moiety. nih.gov

Comparative Metabolic Studies Across Diverse Biological Systems

The metabolism of xenobiotics can vary significantly between different biological systems, including species (e.g., rat, dog, human) and even between different tissues within the same organism. nih.govwebdeveterinaria.com These differences are largely due to variations in the expression levels and catalytic activities of drug-metabolizing enzymes like CYPs and FMOs. nih.govwebdeveterinaria.com

While direct comparative metabolic studies on this compound across multiple species are not extensively documented in the provided search results, general principles of interspecies differences in drug metabolism can be applied. For instance, the specific CYP isoforms responsible for metabolizing a compound can differ between humans, dogs, and rats. webdeveterinaria.com CYP3A4 is a major drug-metabolizing enzyme in humans, while the CYP3A subfamily also plays a significant role in dogs and rats, though with different substrate specificities. webdeveterinaria.com Similarly, the expression and activity of FMO isoforms can also exhibit species-specific patterns. nih.gov

For example, studies on other compounds have shown that the rate of metabolism and the profile of metabolites can differ significantly. In one study, the elimination rate of a compound was highest in human liver microsomes, followed by rat and then dog. nih.gov In another instance, the metabolic pathways for 4-aminopropiophenone were found to be N-acetylation in rats, hydroxylation in dogs, and a combination of both in monkeys.

These species differences are critical in the preclinical development of drugs. Animal models are used to predict human metabolism and potential toxicity, and selecting the appropriate animal model whose metabolic profile most closely resembles that of humans is crucial for accurate risk assessment. webdeveterinaria.com Therefore, understanding the comparative metabolism of this compound analogues in different species is essential for extrapolating preclinical safety data to humans.

Advanced Research Applications in Pharmaceutical and Chemical Biology Discovery

Development of N-Cyclopropyl-4-aminobenzylamine-Derived Therapeutic Agents

The this compound scaffold has served as a foundational structure for the design and synthesis of various therapeutic agents, targeting a range of enzymes and receptors implicated in human diseases.

Enzyme Modulators (e.g., Histone Demethylase Inhibitors, Monoamine Oxidase Inhibitors)

The cyclopropylamine (B47189) moiety is a key pharmacophore in a number of enzyme inhibitors, particularly those targeting flavin-dependent oxidases such as histone demethylases and monoamine oxidases.

Histone Demethylase Inhibitors: The lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation and has emerged as a significant target in cancer therapy. The cyclopropylamine moiety, as found in the well-known inhibitor tranylcypromine (B92988), acts as a mechanism-based inactivator of LSD1. Research has focused on expanding from the tranylcypromine scaffold to develop novel, more selective, and potent inhibitors. nih.gov By substituting the cyclopropyl (B3062369) core, researchers have been able to modulate the inhibitory activity and selectivity against other flavin-dependent enzymes like monoamine oxidases (MAOs). nih.gov Structural and biochemical analyses have shown that stereoisomers of substituted cyclopropylamines can exhibit similar inhibitory activities against KDM1A but may form different covalent adducts with the FAD co-enzyme. nih.gov The this compound scaffold provides a versatile platform for creating new KDM1A inhibitors with potentially improved pharmacological profiles.

Monoamine Oxidase Inhibitors: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are important targets for the treatment of depression and neurodegenerative diseases. Cyclopropylamines are known mechanism-based inhibitors of MAOs. biosynth.com For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B. biosynth.com The this compound structure can be seen as a basis for designing novel MAO inhibitors with tailored selectivity and potency.

| Enzyme Target | Inhibitor Class | Key Structural Motif | Therapeutic Potential |

| Histone Demethylase (LSD1/KDM1A) | Cyclopropylamine derivatives | Substituted cyclopropylamine | Cancer, Viral Infections nih.gov |

| Monoamine Oxidase (MAO-A, MAO-B) | Cyclopropylamine derivatives | Cyclopropylamine | Depression, Neurodegenerative Diseases biosynth.com |

Receptor Ligands and Agonists (e.g., GABAA Receptor Pharmacophores, Adenosine (B11128) Receptor Agonists)

The aminobenzylamine portion of the scaffold is amenable to modifications that can lead to compounds with high affinity for various receptors.

GABAA Receptor Pharmacophores: The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for drugs treating anxiety, epilepsy, and insomnia. Pharmacophore modeling studies have been used to design ligands with selectivity for different GABAA receptor subtypes. dovepress.com These models often include features such as aromatic centers, hydrogen bond donors and acceptors, and hydrophobic regions. dovepress.com The this compound scaffold possesses these features, making it a suitable starting point for the design of novel GABAA receptor modulators. By creating a library of derivatives based on this scaffold, it is possible to explore the structure-activity relationships and identify compounds with desired subtype selectivity. dovepress.com

Adenosine Receptor Agonists: Adenosine receptors play a role in various physiological processes, and their modulation is a therapeutic strategy for conditions like inflammation and cardiovascular diseases. For example, 5'-(N-Cyclopropyl)carboxamidoadenosine is a known adenosine A2 receptor agonist. nih.gov The this compound scaffold can be envisioned as a component in the design of new adenosine receptor ligands, where the cyclopropylamine and aminobenzyl groups contribute to receptor binding and selectivity.

| Receptor Target | Ligand Type | Relevant Structural Features | Therapeutic Area |

| GABAA Receptor | Pharmacophore-based ligands | Aromatic ring, Amine groups | Anxiety, Epilepsy, Insomnia dovepress.com |

| Adenosine Receptors | Agonists/Antagonists | Cyclopropylamine, Aminobenzyl | Inflammation, Cardiovascular Disease nih.gov |

Lead Compounds for Anticancer and Other Pharmacological Indications

The this compound structure can be considered a "scaffold for drug discovery," a core molecular framework upon which diverse functional groups can be built to create novel therapeutic agents. nih.gov Benzylamine (B48309) derivatives, in general, have shown promise in anticancer research. Studies have demonstrated that certain benzylamine-derived compounds can induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells. nih.gov The presence of the cyclopropyl group can enhance metabolic stability and potency. For instance, the incorporation of a cyclopropyl group in N-benzyl-2-phenylpyrimidin-4-amine derivatives resulted in potent inhibitors of the USP1/UAF1 deubiquitinase, a target in non-small cell lung cancer. acs.org

Furthermore, recent research has highlighted the potential of derivatives incorporating cyclopropyl amide and piperazine (B1678402) sulfonamide functionalities in attenuating osteoclast differentiation, suggesting applications in bone-related disorders. nih.gov The this compound scaffold provides a promising starting point for developing novel compounds with a wide range of pharmacological activities, including but not limited to anticancer and anti-inflammatory effects.

This compound as a Scaffold for Chemical Probes and Research Tools

Beyond its direct therapeutic potential, the this compound scaffold is a valuable tool in chemical biology for the development of probes to study biological processes.

Design and Synthesis of Fluorescent Sensors

The primary amine group on the this compound molecule provides a convenient handle for the attachment of fluorophores. This allows for the creation of fluorescent probes that can be used for various sensing and imaging applications. For example, amine-reactive fluorescent probes are widely used for labeling biomolecules. acs.org The this compound scaffold could be incorporated into novel fluorescent sensors for detecting specific analytes or for chiral recognition. For instance, fluorescent probes based on binaphthyl amine (BINAM) structures have been successfully used for the chiral recognition of amino acids like lysine. mdpi.com By functionalizing the this compound scaffold with appropriate reporting groups, it is possible to design new probes with tailored photophysical properties and selective binding capabilities.

Conjugation Strategies for Targeted Delivery and Imaging

The this compound scaffold can be integrated into linker technologies for targeted drug delivery and imaging. The p-aminobenzyl group is a component of the widely used p-aminobenzyl carbamate (B1207046) (PABC) linker, which is a self-immolative linker employed in antibody-drug conjugates (ADCs). nih.gov These linkers are designed to be stable in circulation and release the payload upon cleavage by specific enzymes within the target cell. nih.gov The this compound can be modified to be incorporated into such linker systems, potentially influencing the stability and release kinetics of the conjugated drug.

Sophisticated Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule. For N-Cyclopropyl-4-aminobenzylamine, ¹H NMR spectroscopy is utilized to confirm the presence and connectivity of the various proton environments within the molecule.

A Certificate of Analysis for this compound with CAS number 1082768-71-5 confirms that the ¹H NMR spectrum is consistent with its proposed chemical structure. leyan.com Furthermore, the purity of the compound is also determined by NMR, with a stated purity of ≥95.0%. leyan.com While the detailed spectral data such as chemical shifts and coupling constants are not publicly available, the use of this technique by suppliers underscores its critical role in verifying the compound's identity and quality. leyan.comfluorochem.co.uk

Interactive Data Table: Expected Proton Environments for this compound in ¹H NMR

| Structural Fragment | Expected Proton Type | Anticipated Multiplicity |

| Aromatic Ring | Aromatic Protons (ortho to -NH₂) | Doublet |

| Aromatic Ring | Aromatic Protons (ortho to -CH₂NH-) | Doublet |

| Benzyl (B1604629) Group | Benzylic Methylene (B1212753) Protons | Singlet or Doublet (depending on NH coupling) |

| Cyclopropyl (B3062369) Group | Methine Proton | Multiplet |

| Cyclopropyl Group | Methylene Protons | Multiplet |

| Amine Groups | Primary Aromatic Amine Protons | Broad Singlet |

| Amine Groups | Secondary Cyclopropylamine (B47189) Proton | Broad Singlet |

Mass Spectrometry (MS) for High-Resolution Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, a molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing its molecular weight. nih.govlibretexts.org For this compound (C₁₀H₁₄N₂), the expected exact mass would be approximately 162.1157 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display characteristic absorption bands that confirm its key structural features.

Although a specific IR spectrum for this compound is not publicly documented, the expected characteristic peaks based on its structure are predictable.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic Amine | N-H Stretch | 3300-3500 (typically two bands) |

| Secondary Amine | N-H Stretch | 3300-3500 (typically one band) |

| C-H (Aromatic) | C-H Stretch | 3000-3100 |

| C-H (Aliphatic) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1500-1600 |

| Amine | N-H Bend | 1550-1650 |

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretches of the primary and secondary amine groups. Aromatic C-H and C=C stretching vibrations would confirm the presence of the benzene (B151609) ring, while aliphatic C-H stretching bands would correspond to the cyclopropyl and benzyl methylene groups.

Advanced Chromatographic Techniques for Separation and Quantification (e.g., LC-QTOF-MS)

Advanced chromatographic techniques are essential for the separation of a compound from impurities and for its quantification in various matrices. A particularly powerful method is Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). ambeed.comgoogle.com This hybrid technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of QTOF-MS. ambeed.com

This method would be highly suitable for analyzing this compound, allowing for its separation from any starting materials, by-products, or degradation products. The QTOF-MS detector would then provide accurate mass data for the parent compound and any impurities, facilitating their identification. While research articles detailing the specific application of LC-QTOF-MS for the analysis of this compound are not currently available, it represents a state-of-the-art method for purity assessment and stability studies of such compounds. fluorochem.co.ukambeed.com

Computational and Theoretical Investigations of N Cyclopropyl 4 Aminobenzylamine

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as N-Cyclopropyl-4-aminobenzylamine, might bind to a biological receptor. These simulations can elucidate the specific interactions that stabilize the ligand-receptor complex, predict binding affinity, and help understand the structural basis of its potential pharmacological activity.

Research Findings: Docking studies involve placing the 3D structure of the ligand into the binding site of a target protein. The process calculates the most likely binding poses and estimates the binding free energy. For a molecule like this compound, potential interactions would involve its key functional groups: the primary aromatic amine, the secondary amine, and the cyclopropyl (B3062369) ring.

Hydrogen Bonding: The primary and secondary amine groups are potential hydrogen bond donors and acceptors. Docking simulations would identify key amino acid residues in a receptor's active site (e.g., aspartate, glutamate, serine) that could form these crucial interactions.

Hydrophobic Interactions: The phenyl ring and the cyclopropyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine. mdpi.com The unique nature of the cyclopropyl group can influence the shape and strength of these interactions.

Pi-Stacking and Cation-Pi Interactions: The aromatic phenyl ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The amine groups, if protonated, could also participate in cation-pi interactions.

Molecular dynamics (MD) simulations can further refine the docked poses, providing a view of the dynamic stability of the ligand-receptor complex over time. nih.gov These simulations track the movements of all atoms, offering insights into how the ligand and receptor adapt to each other. nih.gov

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Receptor

| Parameter | Predicted Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | ASP110, SER192 | Hydrogen Bond |

| TRP350 | Pi-Pi Stacking | ||

| LEU230, VAL233 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity, which are essential for understanding a compound's chemical behavior and potential for interaction. researchgate.net

Research Findings: For this compound, these calculations can determine several key electronic parameters:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the amine groups, indicating regions likely to act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine hydrogens, indicating hydrogen bond donor sites.

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule. The nitrogen and carbon atoms attached to them would have specific charge values that influence the molecule's polarity and dipole moment. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. By mapping the energy landscape, the most stable, low-energy conformations can be identified. This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific 3D shape that fits into a receptor's binding site.

Research Findings: The structure of this compound allows for rotation around several bonds, primarily the C-N bond of the benzylamine (B48309) and the N-C bond of the cyclopropyl group.

Energy Landscape: A potential energy surface can be generated by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. uwlax.edu This map reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. For this compound, the global minimum energy conformation would represent its most probable shape in a non-interacting environment. The analysis would likely reveal a few low-energy conformers that could be relevant for receptor binding.

Table 3: Potential Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C_cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 75% |

| 2 | 65° | 1.20 | 20% |

In Silico Prediction of Metabolic Pathways and Potential Bioactivation Products

In silico tools can predict the metabolic fate of a compound by simulating its interaction with major drug-metabolizing enzymes. mdpi.com These predictions are valuable for identifying potential metabolites, understanding the compound's pharmacokinetic profile, and flagging any potential for the formation of reactive, toxic byproducts. mdpi.comnih.gov

Research Findings: The metabolism of this compound would likely involve Phase I and Phase II reactions, predictable based on its functional groups.

Phase I Metabolism: The Cytochrome P450 (CYP) family of enzymes is central to Phase I reactions.

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, typically at the positions ortho or meta to the aminobenzyl group.

N-Dealkylation: The cyclopropyl group could be cleaved from the nitrogen atom, a common metabolic pathway for secondary amines, yielding 4-aminobenzylamine (B48907).

Oxidation: The secondary amine could be oxidized.

Phase II Metabolism: Phase II reactions involve conjugation of the parent molecule or its Phase I metabolites with endogenous substances to increase water solubility and facilitate excretion.

Glucuronidation: The primary aromatic amine and any hydroxylated metabolites are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The same groups could also undergo sulfation by sulfotransferases (SULTs).

Web-based platforms can predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound. mdpi.com

Table 4: Predicted Metabolic Pathways for this compound

| Pathway | Reaction Type | Potential Metabolite | Key Enzyme Family |

|---|---|---|---|

| Phase I | N-Decyclopropylation | 4-aminobenzylamine | CYP450 |

| Phase I | Aromatic Hydroxylation | N-Cyclopropyl-2-hydroxy-4-aminobenzylamine | CYP450 |

| Phase I | Amine Oxidation | This compound N-oxide | FMO |

| Phase II | Glucuronidation | 4-aminobenzylamine-N-glucuronide | UGT |

Future Research Trajectories and Emerging Avenues

Innovations in Green and Sustainable Synthetic Approaches for N-Cyclopropyl-4-aminobenzylamine

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like this compound, future research will likely focus on greener and more sustainable synthetic routes.

Current Approaches and Future Directions:

Traditional methods for synthesizing benzylamines and cyclopropylamines often involve multi-step processes, harsh reagents, and significant waste generation. nih.govias.ac.in Future research is expected to pivot towards more sustainable alternatives:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to amine synthesis. researchgate.net Research into identifying or engineering transaminases that can efficiently catalyze the synthesis of this compound from readily available precursors would be a significant advancement. This approach minimizes the use of heavy metal catalysts and harsh reagents. researchgate.net

On-Water Synthesis: Performing organic reactions in water is a key aspect of green chemistry. organic-chemistry.org Investigating the feasibility of an "on-water" synthesis for this compound could lead to simpler, safer, and more scalable production processes. organic-chemistry.org

One-Pot Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. mdpi.com Future work could focus on developing a one-pot reductive amination process to construct the this compound scaffold.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow chemistry setup would represent a significant manufacturing innovation.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motifs within this compound are present in various biologically active compounds, suggesting a broad range of potential therapeutic applications.

Potential Therapeutic Areas:

Oncology: Phenylcyclopropane carboxamides have demonstrated antiproliferative effects on cancer cell lines. nih.gov Future research could investigate whether this compound or its derivatives exhibit similar cytotoxic or antiproliferative activity against various cancer types.

Neurodegenerative Diseases: Benzylamine (B48309) derivatives are known to interact with enzymes such as monoamine oxidase-B (MAO-B), which is a target in the treatment of Parkinson's disease. nih.gov Screening this compound for activity against MAO-B and other neurological targets could uncover new therapeutic avenues.

Inflammatory and Bone Disorders: A related compound incorporating a cyclopropyl (B3062369) amide moiety has been shown to inhibit osteoclast differentiation, suggesting potential applications in treating bone diseases like osteoporosis. nih.gov This provides a strong rationale for investigating the anti-inflammatory and bone-protective properties of this compound.

Infectious Diseases: The rigid structure of the cyclopropane (B1198618) ring can enhance binding to biological targets and improve metabolic stability. nih.gov These properties are desirable in the development of new antimicrobial agents, and screening against a panel of bacterial and fungal pathogens would be a worthwhile endeavor.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new drug candidates. nih.govmdpi.com

Applications in this compound Research:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to design novel analogues of this compound with desired properties. mdpi.comnih.gov These models can explore a vast chemical space to identify compounds with potentially higher potency and better selectivity. youtube.com

Predictive Modeling: Machine learning algorithms can be used to build models that predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of new analogues. This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Target Identification: AI can be employed to analyze large biological datasets to identify novel protein targets for which this compound or its derivatives might have a high binding affinity.